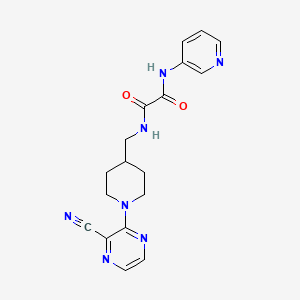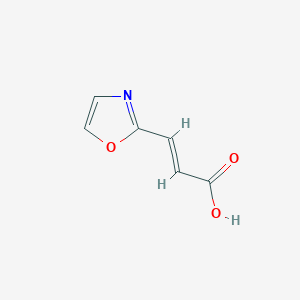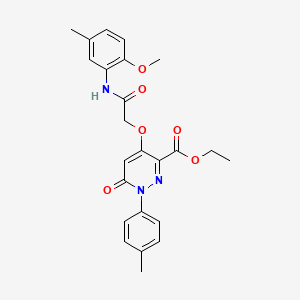
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide, also known as DDAO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis and structural investigation of various oxamide derivatives, including symmetric and non-symmetric oxamides, have been extensively studied. These compounds are stabilized by intramolecular hydrogen bonding, which significantly influences their molecular conformation and stability. For instance, studies on compounds like N,N′-bis(2-hydroxyphenyl)oxamide and related derivatives have shown that intramolecular three-center hydrogen bonding plays a crucial role in stabilizing these molecules, affecting their physical and chemical properties (Martínez-Martínez et al., 1998).
Electrochemical Applications
- Oxamides and oxamidato ligands have been used as precursors in the synthesis of multi-nuclear complexes, which exhibit interesting redox properties. These complexes have potential applications in electrochemical devices, catalysis, and as materials for electron storage. For example, the study on binuclear and tetranuclear complexes with oxamato/oxamidato ligands has expanded the understanding of the relationship between molecular structure and reversibility of redox processes, indicating their potential as new reducing agents or electron storage materials (Weheabby et al., 2019).
Biological Applications
- Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)oxamide ligands have shown significant in vitro cytotoxic activities, suggesting their potential as antitumor agents. These complexes' reactivities towards DNA and proteins indicate their mechanism of action, which could be explored for developing new therapeutic agents (Li et al., 2012).
Material Science and Catalysis
- N-oxyl compounds, including those derived from oxamide frameworks, serve as catalysts for selective oxidation reactions, both in laboratory and industrial settings. Their application in electrocatalytic reactions underlines their versatility and efficiency in promoting various electrosynthetic processes. This highlights the broad utility of oxamide derivatives in catalysis and materials science (Nutting et al., 2018).
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-4-10-7-5-6-8-11(10)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBFECNNMNDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)
![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B2731146.png)
![N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2731150.png)
![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)
![4-Butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)


![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)




